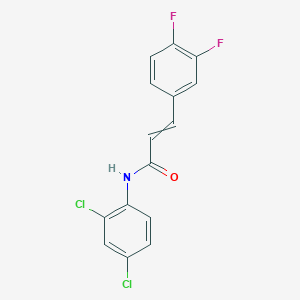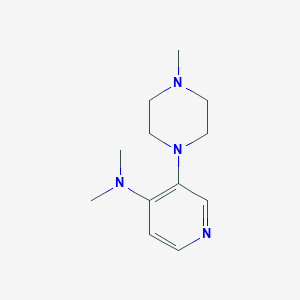
2-Pentanone, 4-methoxy-1-(1-naphthalenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pentanone, 4-methoxy-1-(1-naphthalenyl)- is an organic compound with the molecular formula C16H18O2 It is a derivative of pentanone, featuring a methoxy group and a naphthalenyl group attached to the carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentanone, 4-methoxy-1-(1-naphthalenyl)- typically involves the reaction of 4-methoxy-1-naphthaldehyde with a suitable ketone precursor under acidic or basic conditions. The reaction may be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The process involves the formation of a carbon-carbon bond between the naphthalenyl group and the pentanone moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure efficient mixing and reaction control. The choice of solvents, temperature, and pressure conditions are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Pentanone, 4-methoxy-1-(1-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of 4-methoxy-1-naphthaldehyde or 4-methoxy-1-naphthoic acid.
Reduction: Formation of 4-methoxy-1-(1-naphthalenyl)-2-pentanol.
Substitution: Formation of various substituted naphthalenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-Pentanone, 4-methoxy-1-(1-naphthalenyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Pentanone, 4-methoxy-1-(1-naphthalenyl)- involves its interaction with specific molecular targets. The methoxy and naphthalenyl groups contribute to its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by interacting with enzymes, receptors, or other proteins, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Pentanone, 4-methoxy-4-methyl-: Another derivative of pentanone with a methoxy group and a methyl group.
4-Hydroxy-4-methyl-2-pentanone: A related compound with a hydroxy group instead of a methoxy group.
2-Methoxy-1-naphthaleneboronic acid: A naphthalenyl derivative with a boronic acid group.
Uniqueness
2-Pentanone, 4-methoxy-1-(1-naphthalenyl)- is unique due to the presence of both a methoxy group and a naphthalenyl group, which confer distinct chemical and biological properties. Its structural features enable specific interactions and reactivity that are not observed in similar compounds.
Eigenschaften
CAS-Nummer |
654643-28-4 |
|---|---|
Molekularformel |
C16H18O2 |
Molekulargewicht |
242.31 g/mol |
IUPAC-Name |
4-methoxy-1-naphthalen-1-ylpentan-2-one |
InChI |
InChI=1S/C16H18O2/c1-12(18-2)10-15(17)11-14-8-5-7-13-6-3-4-9-16(13)14/h3-9,12H,10-11H2,1-2H3 |
InChI-Schlüssel |
GEELVAYNCFLSJS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(=O)CC1=CC=CC2=CC=CC=C21)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


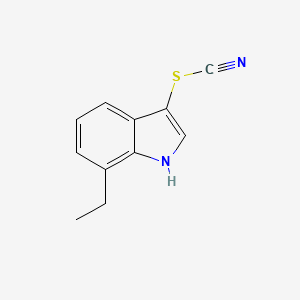
![(1R,2S,4R)-Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B12520256.png)
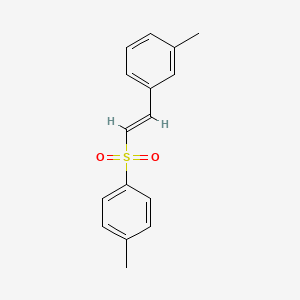
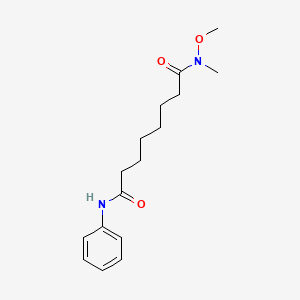
![Bicyclo[2.2.1]heptan-2-YL pentanoate](/img/structure/B12520269.png)
![1-[2'-(Trifluoromethoxy)[1,1'-biphenyl]-3-yl]ethan-1-one](/img/structure/B12520270.png)
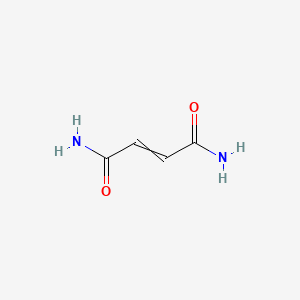
![4-Methyl-5,7,8,9,10,11-hexahydro-6H-cycloocta[b]indol-6-one](/img/structure/B12520287.png)
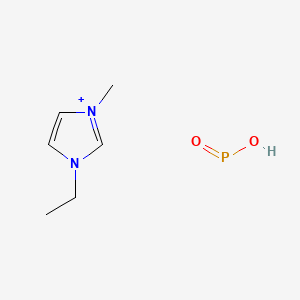
![[(2R)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanamido]acetic acid](/img/structure/B12520299.png)

